molecular formula C10H15FO4 B13030924 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid

Katalognummer: B13030924
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: WZNAFWBWZHAHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}acetic acid is an organic compound characterized by a spirocyclic structure containing a fluorine atom and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid typically involves the reaction of 8-fluoro-1,4-dioxaspiro[4.5]decane with acetic acid derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.5]decan-8-ol

Uniqueness

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H15FO4

Molekulargewicht

218.22 g/mol

IUPAC-Name

2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid

InChI

InChI=1S/C10H15FO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13)

InChI-Schlüssel

WZNAFWBWZHAHKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC(=O)O)F)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.